molecular formula C20H19ClO10 B11932047 2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride CAS No. 57186-11-5

2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride

Cat. No.: B11932047
CAS No.: 57186-11-5
M. Wt: 454.8 g/mol
InChI Key: ORTBMTXABUAMJS-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride is a complex organic compound known for its unique chemical structure and properties This compound is a type of anthocyanin, which are water-soluble pigments found in many plants Anthocyanins are responsible for the red, purple, and blue colors in fruits and vegetables

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride typically involves the glycosylation of cyanidin, a naturally occurring anthocyanidin. The process includes the following steps:

    Extraction of Cyanidin: Cyanidin is extracted from plant sources such as berries.

    Glycosylation Reaction: Cyanidin undergoes glycosylation with glucose in the presence of an acid catalyst to form the desired compound.

    Purification: The product is purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and glycosylation processes. The key steps include:

    Extraction: Large quantities of plant material are processed to extract cyanidin.

    Glycosylation: The extracted cyanidin is glycosylated using industrial reactors.

    Purification: The product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromenylium ion can be reduced to form a chromanol derivative.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antioxidant properties and its role in plant metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used as a natural colorant in food and cosmetic products.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals.

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammation and cancer progression.

    Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyanidin 3-O-glucoside: Similar structure but lacks some hydroxyl groups.

    Delphinidin 3-O-glucoside: Contains additional hydroxyl groups on the B-ring.

    Pelargonidin 3-O-glucoside: Lacks hydroxyl groups on the B-ring.

Properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTBMTXABUAMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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